Physoperuvine
Overview
Description
Synthesis Analysis
A stereoselective synthesis of (+)-physoperuvine has been developed, utilizing a one-pot tandem aza-Claisen rearrangement and ring-closing metathesis reaction. This method effectively forms the key amino-substituted cycloheptene ring, demonstrating a novel approach to constructing this alkaloid's complex structure (Ahmed M. Zaed, Michael D. Swift, A. Sutherland, 2009).
Scientific Research Applications
1. Physoperuvine in Physiological Signal Research
Physoperuvine, while not directly studied, can be indirectly related to the broader field of physiological signal research. This includes the study of complex biomedical signals, like those in cardiovascular and neurological research. Resources like PhysioBank provide extensive data on physiological signals, which may include effects of various compounds including alkaloids like physoperuvine (Goldberger et al., 2000). Understanding these signals is crucial in determining the physiological impact of substances, possibly including physoperuvine.
2. Physoperuvine Synthesis and Chemical Research
A significant aspect of physoperuvine's scientific applications is in its synthesis. The stereoselective synthesis of physoperuvine, a tropane alkaloid from Physalis peruviana Linne, showcases the compound's role in chemical research. Techniques like tandem aza-Claisen rearrangement and ring-closing metathesis reaction are pivotal in synthesizing this alkaloid (Zaed, Swift, & Sutherland, 2009). Such research is essential for exploring physoperuvine's potential applications in various scientific fields.
3. The Role of Physoperuvine in Translational Research
While not directly mentioned, physoperuvine can be conceptually linked to translational research, which bridges the gap between basic science and clinical applications. This field often involves studying physiological processes at various levels, potentially including the impact of compounds like physoperuvine. The goal is to apply scientific findings in clinical settings, which could encompass the therapeutic potentials of physoperuvine (Grady, 2010).
properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-7-3-2-5-8(9,10)6-4-7/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVNPXVPQOROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332038 | |
Record name | Physoperuvine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Physoperuvine | |
CAS RN |
60723-27-5 | |
Record name | Physoperuvine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.